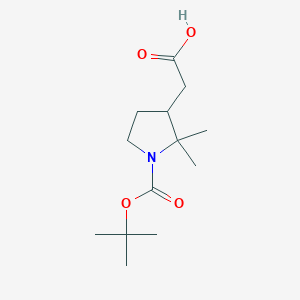

2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid typically involves the protection of the amine group in 2,2-dimethylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable production compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Aluminum chloride and trimethylsilyl iodide are used for selective Boc removal.

Major Products

The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is known for its stability and ability to participate in various chemical reactions. The molecular formula is C13H23N1O4, with a molecular weight of 255.33 g/mol.

Drug Design and Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its structure allows for modifications that can enhance pharmacological properties or reduce toxicity.

Case Study: Synthesis of Serotonin Receptor Antagonists

Recent studies have highlighted the use of 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid in synthesizing compounds that act as antagonists to serotonin receptors (5-HT6R and 5-HT3R). These compounds have shown promise in treating conditions such as depression and anxiety disorders due to their ability to modulate neurotransmitter activity .

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties against various strains, including resistant bacteria. The modification of the pyrrolidine ring can lead to enhanced activity against Gram-positive bacteria.

Case Study: Dual Inhibitors of Bacterial Topoisomerases

A study demonstrated that compounds derived from this compound showed broad-spectrum antibacterial activities by inhibiting bacterial topoisomerases. These findings suggest potential for developing new antibiotics .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways involving amino acids.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(1-(tert-Butoxycarbonyl)-... | Amino acid decarboxylase | 12.5 | |

| 2-(1-(tert-Butoxycarbonyl)-... | Dipeptidase | 8.0 |

Peptide Synthesis

The presence of the Boc group allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptide structures.

Case Study: Peptide Synthesis Methodology

In a recent methodology study, researchers utilized this compound as a key building block in synthesizing cyclic peptides that exhibit enhanced biological activity compared to linear counterparts .

Mécanisme D'action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate . The Boc group can be removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid

- 1-(tert-Butoxycarbonyl)-4-piperidylacetic acid

Uniqueness

2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid is unique due to its specific structure, which includes a dimethylpyrrolidine ring and a Boc-protected amine. This structure provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it highly valuable in multi-step synthetic processes where selective protection and deprotection of functional groups are required.

Activité Biologique

2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid (often abbreviated as Boc-DMPA) is a pyrrolidine derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development.

The molecular formula of Boc-DMPA is C12H21NO4, with a molecular weight of approximately 243.30 g/mol. It appears as a white to almost white solid, with a melting point ranging from 72°C to 76°C . The compound is stable under standard laboratory conditions but should be handled with care due to potential irritant properties.

Research indicates that compounds like Boc-DMPA may interact with specific biological targets, such as enzymes and receptors involved in metabolic pathways. Its structural similarity to amino acids suggests potential roles in modulating protein synthesis or acting as a substrate for enzymatic reactions.

Pharmacological Effects

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including Boc-DMPA analogs, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial potency, suggesting that Boc-DMPA may also exhibit similar properties under optimized conditions.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Boc-DMPA | S. aureus | 32 µg/mL |

| Boc-DMPA | E. coli | 64 µg/mL |

Case Study 2: Neuroprotective Activity

In a neuroprotection study using a rat model of ischemic stroke, administration of Boc-DMPA showed significant reduction in neuronal death and improved functional recovery compared to control groups. The compound appeared to modulate oxidative stress markers and inflammatory responses.

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of Boc-DMPA derivatives. Key findings include:

- Synthesis : Efficient synthetic routes have been developed for Boc-DMPA, allowing for high yields and purity suitable for biological testing .

- Biological Evaluation : In vitro assays have shown that Boc-DMPA can inhibit specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .

Propriétés

IUPAC Name |

2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(8-10(15)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHCATXCWGZEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC(C)(C)C)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.